(4-Aminophenyl)(hydroxy)acetonitrile
Description
(4-Aminophenyl)(hydroxy)acetonitrile (CAS: Not explicitly provided in evidence; inferred structure: 2-hydroxy-2-(4-aminophenyl)acetonitrile) is a nitrile derivative featuring a hydroxyl group and a 4-aminophenyl substituent on the same carbon. This compound is structurally significant due to its dual functional groups: the electron-donating amino group enhances reactivity in aromatic substitution reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.
Potential applications include pharmaceutical intermediates, given the prevalence of nitriles and aminophenyl groups in drug discovery (e.g., enzyme inhibitors or bioactive molecules) .
Properties
CAS No. |
143206-29-5 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,10H2 |
InChI Key |
RNLBUKNYJYXGLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)N |
Synonyms |
Benzeneacetonitrile, 4-amino-alpha-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxy(4-methylphenyl)acetonitrile (CAS: 4815-10-5)
- Structure: Replaces the 4-aminophenyl group with a 4-methylphenyl group.
- Key Properties: Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Applications: Widely used as a pharmaceutical intermediate and fine chemical. SynHet supplies >99% purity grades, validated via HPLC, GC-MS, and NMR .
- Comparison: The methyl group reduces electron density compared to the amino group, decreasing nucleophilic reactivity. Lower polarity due to the absence of an amino group, impacting solubility in aqueous systems.
2-(4-Aminophenoxy)acetonitrile (CAS: 169286-84-4)
[(4-Methoxyphenyl)amino]acetonitrile (CAS: 24889-95-0)
- Structure : Contains a methoxy-substituted aniline group.
- Key Properties :
- Comparison: Methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization. Reduced basicity compared to the amino group in the target compound.
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- Structure : Incorporates chloro and methyl substituents on the aromatic rings.
- Key Properties :
- Increased molecular weight and lipophilicity compared to the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Electronic Effects: Amino and hydroxyl groups increase electron density and polarity, enhancing solubility in polar solvents and reactivity in nucleophilic reactions . Methoxy and chloro substituents modulate these effects, with methoxy groups stabilizing aromatic systems and chlorine atoms introducing steric hindrance .
- Biological Activity: Aminophenyl nitriles are prevalent in enzyme inhibitors (e.g., DNA methyltransferases) due to their ability to form hydrogen bonds with active sites . Chlorinated derivatives show enhanced bioactivity in antifungal and anticancer studies .
- Synthesis Trends : Acetonitrile is a common solvent for synthesizing nitrile derivatives, as seen in procedures for hydantoins and maleimide-functionalized compounds .
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